Comprehensive Technical Guide: Physical Properties and Solubility Profiling of CAS 893641-80-0
Comprehensive Technical Guide: Physical Properties and Solubility Profiling of CAS 893641-80-0
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(3,5-Dimethylisoxazol-4-yl)acetamide (CAS 893641-80-0)
Abstract
In fragment-based drug discovery (FBDD) and complex organic synthesis, the precise understanding of a building block’s physicochemical properties dictates its successful integration into downstream workflows. 2-(3,5-Dimethylisoxazol-4-yl)acetamide (CAS 893641-80-0) is a highly versatile intermediate. By combining a lipophilic isoxazole core with a highly polar, hydrogen-bonding acetamide moiety, this compound presents a unique solubility and physical profile. This whitepaper provides an in-depth analysis of its structural causality, quantitative physical data, and self-validating protocols for empirical solubility determination.
Structural Chemistry & Physicochemical Causality
The macroscopic physical properties of CAS 893641-80-0 are a direct consequence of its microscopic structural features. Understanding these relationships is critical for predicting its behavior in various solvent systems and biological assays .
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The 3,5-Dimethylisoxazole Core: Isoxazoles are classic bioisosteres for amides and esters. The addition of the two methyl groups at the 3- and 5-positions sterically shields the heteroatoms (N and O) of the ring. Causality: This steric hindrance slightly reduces the hydration capacity of the ring system, driving up the compound's lipophilicity (LogP) compared to an unsubstituted isoxazole, and enhancing its metabolic stability against oxidative enzymes.
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The Primary Acetamide Group (-CONH₂): This moiety acts as both a potent hydrogen bond donor (HBD) and acceptor (HBA). Causality: In the solid state, primary amides form extensive, highly ordered intermolecular hydrogen-bonded networks (dimers and polymers). This dramatically increases the crystal lattice energy, which manifests as a relatively high melting point and acts as a thermodynamic barrier to aqueous dissolution .
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Drug-Likeness: With a molecular weight of 154.17 g/mol , 2 HBDs, and 3 HBAs, the compound strictly adheres to Lipinski’s Rule of 5 , making it an ideal, highly permeable fragment for library design.
Fig 1. Mechanistic structure-property relationships defining the solubility profile.
Quantitative Physicochemical Profile
The following table synthesizes the structural and physical data associated with CAS 893641-80-0, serving as a reference for formulation and synthetic planning .
| Property | Value / Descriptor |
| CAS Number | 893641-80-0 |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Topological Polar Surface Area (TPSA) | 69.1 Ų |
| Hydrogen Bond Donors (HBD) | 2 |
| Hydrogen Bond Acceptors (HBA) | 3 |
| Rotatable Bonds | 2 |
| Predicted LogP | 0.3 – 0.8 |
| Physical State | Solid (Crystalline powder) |
| Storage Conditions | -20°C (1-2 years); -4°C (1-2 weeks) |
Solubility Profiling
Because dissolution requires overcoming the solid-state lattice energy, the solubility of CAS 893641-80-0 varies significantly across solvent classes:
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Aqueous Media (Water, PBS pH 7.4): Moderate. While the TPSA (69.1 Ų) is favorable for hydration, the strong intermolecular amide-amide bonds limit rapid dissolution. Gentle heating or co-solvents are often required to achieve high-concentration aqueous stocks.
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Aprotic Polar Solvents (DMSO, DMF): High (>30 mg/mL). The strong dipole moments of Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) efficiently disrupt the hydrogen-bonded network of the primary amide, making them the ideal vehicles for biological assay stock solutions.
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Protic Organic Solvents (Methanol, Ethanol): High. Alcohols act as both hydrogen bond donors and acceptors, effectively solvating both the isoxazole nitrogens and the acetamide protons.
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Non-Polar Solvents (Hexane, Heptane): Poor. The highly polar amide group prevents solvation in purely lipophilic environments.
Self-Validating Experimental Protocols
To ensure robust downstream applications, absolute solubility and thermal properties must be empirically verified. The following protocols are designed as self-validating systems to eliminate false positives.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask HPLC-UV)
Kinetic solubility (often measured via solvent-shift methods) can overestimate true solubility due to supersaturation. This shake-flask method guarantees thermodynamic equilibrium .
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Saturation: Add 10 mg of CAS 893641-80-0 to 1 mL of the target solvent (e.g., PBS pH 7.4) in a sealed borosilicate glass vial. A visible suspension must remain; if all material dissolves, add more solid.
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Equilibration: Incubate the vial at 37°C in an orbital shaker at 200 rpm for exactly 48 hours. (Causality: 48 hours provides sufficient kinetic energy and time for any supersaturated state to crash out, ensuring the system reaches a true thermodynamic minimum).
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Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. (Causality: Centrifugation followed by filtration ensures zero undissolved micro-particulates enter the HPLC, which would otherwise scatter light and cause false-positive UV absorbance spikes).
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System Suitability & Validation: Inject a solvent blank to establish baseline noise. Follow with a known Quality Control (QC) standard of the compound (prepared in DMSO). Self-Validation Check: The protocol is only valid if the QC standard recovery is 98-102% and the blank shows zero carryover at the analyte's retention time.
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Quantification: Dilute the filtered supernatant into the linear dynamic range of the assay and quantify via HPLC-UV (typically at 254 nm) against a 5-point calibration curve.
Fig 2. Self-validating shake-flask workflow for thermodynamic solubility quantification.
Protocol B: Thermal Profiling via Differential Scanning Calorimetry (DSC)
Determining the exact melting point provides a direct readout of compound purity and polymorphic state.
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Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan. Crimp the lid securely.
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Atmospheric Control: Purge the DSC furnace with dry Nitrogen gas at a flow rate of 50 mL/min. (Causality: An inert nitrogen atmosphere prevents oxidative degradation of the isoxazole ring during the heating ramp, ensuring the endotherm observed is strictly a phase transition, not a decomposition event).
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Thermal Ramp: Equilibrate the system at 25°C, then heat to 250°C at a strict rate of 10°C/min.
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Data Interpretation: Analyze the thermogram to identify the endothermic melting peak. The extrapolated onset temperature ( Tonset ) represents the true melting point, while the peak sharpness ( ΔT ) validates the crystalline purity of the batch.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26. URL: [Link]
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Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. "Accuracy of calculating water solubility from structure." Journal of Chemical Information and Computer Sciences 44.4 (2004): 1477-1488. URL:[Link]
